2-[(2,5-dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a sulfanyl group attached to a dimethylbenzyl moiety, which is further connected to an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Attachment of the Dimethylbenzyl Moiety: This step involves the alkylation of the sulfanyl group with 2,5-dimethylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-[(2,5-Dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The sulfanyl group and the imidazo[4,5-b]pyridine core play crucial roles in its binding affinity and activity. The compound may modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid
- 2-[(2,5-Dimethylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2,5-Dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-[(2,5-Dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. Its combination of the imidazo[4,5-b]pyridine core with the dimethylbenzyl sulfanyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H15N3S |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C15H15N3S/c1-10-5-6-11(2)12(8-10)9-19-15-17-13-4-3-7-16-14(13)18-15/h3-8H,9H2,1-2H3,(H,16,17,18) |
InChI Key |
YLTCFORMMOBRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.